molecular formula C11H10N2O2S2 B2638636 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 438619-26-2

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2638636
CAS No.: 438619-26-2
M. Wt: 266.33
InChI Key: QSOXBOWSSRQVSF-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features both thiazole and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid with thioamides under acidic conditions to form the thiazole ring. The acetylation of the thiazole ring can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide in chloroform.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and tiazofurin.

    Thiophene derivatives: Compounds such as 2-aminothiophene and 2-acetylthiophene.

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide stands out due to its combined thiazole and thiophene rings, which confer unique chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-6-9(7(2)14)17-11(12-6)13-10(15)8-4-3-5-16-8/h3-5H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOXBOWSSRQVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323025
Record name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438619-26-2
Record name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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